molecular formula C11H9F3O B1427129 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one CAS No. 1080636-43-6

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one

Cat. No. B1427129
M. Wt: 214.18 g/mol
InChI Key: HPWSYVDXXWRSJM-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one” is a chemical compound with the CAS Number: 1080636-43-6 . Its IUPAC name is 3-[4-(Trifluoromethyl)phenyl]cyclobutanone . The compound has a molecular weight of 214.19 .


Molecular Structure Analysis

The InChI code for “3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one” is 1S/C11H9F3O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8H,5-6H2 . This indicates the molecular formula of the compound is C11H9F3O .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.296±0.06 g/cm3 . It also has a predicted boiling point of 271.1±40.0 °C . The compound is in liquid form .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Structural Properties : The cyclobutane ring, a key component in 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one, demonstrates a distinct puckering, as observed in various cyclobutane derivatives. This puckering is crucial for understanding the molecule's three-dimensional conformation and its interactions in different contexts (Dinçer et al., 2004).
  • Molecular Networking : Studies have shown that molecules containing cyclobutane rings can form intricate two-dimensional networks through specific intermolecular interactions like O-H...O and C-H...π(benzene) (Dinçer et al., 2005).

Synthesis and Chemical Transformations

  • Synthesis of Trifluoromethyl Analogues : Research demonstrates the synthesis of trifluoromethyl-substituted analogues from 1,3-dibromoacetone dimethyl ketal, which is a critical step in creating compounds similar to 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one (Radchenko et al., 2009).
  • Photodimerization Studies : The study of photodimerization behaviors of related compounds in the crystalline state reveals insights into how cyclobutane derivatives, like 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one, may behave under specific conditions (Hasegawa et al., 1985).

Molecular Structure and Computational Analysis

  • X-ray Diffraction and DFT Calculations : The molecular geometry and structural features of cyclobutane-containing compounds have been extensively studied using X-ray diffraction and Density Functional Theory (DFT), providing valuable information on their electronic structures and molecular configurations (Sen et al., 2015).

Applications in Polymer Chemistry

  • Fluoropolymers Synthesis : Research has been conducted on the synthesis and characterization of fluoropolymers, which include cyclobutane derivatives like 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one. These polymers exhibit unique properties due to the inclusion of perfluorocyclobutane aromatic polyethers (Smith & Babb, 1996).

Photoreactivity and Polymerization

  • Photodimerization and Polymerization : Investigations into the photodimerization and photopolymerization of related compounds have revealed the potential of these processes in synthesizing complex organic structures and understanding the reactivity of cyclobutane derivatives (Sonoda et al., 2009).

Stereochemistry and Conformation

  • Stereochemistry Studies : The stereochemistry and conformation of various substituted arylcyclobutanes, which are structurally related to 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one, have been explored to understand their geometric and electronic properties (Kaz'mina et al., 1981).

Safety And Hazards

The safety information available indicates that the compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWSYVDXXWRSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one

CAS RN

1080636-43-6
Record name 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Shuai, ZM Li, H Qiu, P Fang, TS Mei - Chinese Journal of Organic …, 2020 - sioc-journal.cn
A nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents has been developed, in which nickel serves both as an initiator for imine radicals and a …
Number of citations: 7 sioc-journal.cn
帅斌, 李兆明, 裘晖, 方萍, 梅天胜 - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: mei7900@sioc.ac.cn; pfang@sioc.ac.cn Received November 8, 2019; …
Number of citations: 3 sioc-journal.cn

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